Field: Organic Chemistry
Method: The process involves oxidizing indane derivatives with molecular oxygen and a mixture of molecular oxygen and H2O2 in subcritical water.
Results: The indane derivatives were transformed into isobenzofuran-1 (3H)-one.
Field: Pharmaceutical Chemistry
Field: Polymer Chemistry
Application: trans-Hexahydroisobenzofuran-1,3-dione is used as a resin modifier.
Method: It is typically mixed with the resin during the manufacturing process to improve its properties.
Results: The modified resin exhibits improved performance characteristics.
Field: Materials Science
Application: trans-Hexahydroisobenzofuran-1,3-dione is used as a curing agent for epoxy resins.
Method: It is mixed with the epoxy resin, and the mixture is then heated to initiate the curing process.
Results: The cured epoxy resin exhibits enhanced mechanical and thermal properties.
Application: trans-Hexahydroisobenzofuran-1,3-dione is used as a plasticizer.
Method: It is added to polymers to increase their flexibility, workability, and plasticity.
Results: The plasticized polymer exhibits improved processing and performance characteristics.
Field: Entomology
Application: trans-Hexahydroisobenzofuran-1,3-dione is used as an insect repellent.
Results: The solution helps to deter insects, reducing their presence in the treated areas.
Trans-Hexahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula . It is a bicyclic compound featuring a hexahydroisobenzofuran structure with two carbonyl groups in the 1 and 3 positions. This compound is also known as 1,3-isobenzofurandione, hexahydro- and is classified under high production volume chemicals due to its widespread industrial applications .
The compound exhibits a unique structural arrangement that contributes to its chemical reactivity and biological properties. Its molecular weight is approximately 154.16 g/mol, and it has been studied for various applications in organic synthesis and material science .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Trans-Hexahydroisobenzofuran-1,3-dione has shown potential biological activity, particularly in pharmacology. Some studies suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in the treatment of epilepsy and related disorders .
Additionally, the compound has been noted for its potential allergenic effects, as it may cause skin sensitization and serious eye damage upon exposure . This highlights the importance of handling this compound with care in laboratory and industrial settings.
Several methods exist for synthesizing trans-Hexahydroisobenzofuran-1,3-dione:
These synthesis methods are crucial for producing the compound in sufficient quantities for research and industrial applications.
Trans-Hexahydroisobenzofuran-1,3-dione has various applications across different fields:
The versatility of trans-Hexahydroisobenzofuran-1,3-dione makes it a significant compound in both academic research and industrial applications .
Studies on interaction mechanisms involving trans-Hexahydroisobenzofuran-1,3-dione have focused on its reactivity with biological macromolecules. For instance:
These interaction studies are essential for understanding the compound's behavior in biological systems and ensuring safe usage.
Trans-Hexahydroisobenzofuran-1,3-dione shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexahydrophthalic Anhydride | Anhydride | Used primarily as a hardener in epoxy resins. |
Phthalic Anhydride | Anhydride | Widely used in plasticizers and dyes. |
2-Hydroxyhexahydrophthalic Acid | Dicarboxylic Acid | Contains hydroxyl groups; used in polymer chemistry. |
1,4-Cyclohexanedione | Diketone | Exhibits different reactivity due to linearity. |
Trans-Hexahydroisobenzofuran-1,3-dione is unique due to its bicyclic structure which allows for specific reactivity patterns not present in linear or more saturated analogs. Its applications span both synthetic chemistry and materials science, distinguishing it from other similar compounds .
trans-Hexahydroisobenzofuran-1,3-dione exhibits characteristic anhydride reactivity patterns through nucleophilic addition-elimination mechanisms that result in ring-opening reactions [1]. The compound undergoes systematic transformations when exposed to various nucleophilic species, with reaction rates significantly influenced by the nucleophilicity of the attacking species and environmental conditions.
The fundamental mechanism involves initial nucleophilic attack at the carbonyl carbon of the anhydride group, followed by ring-opening to form acyl intermediate species. Studies utilizing Austin Method 1 molecular orbital calculations have determined activation energies ranging from 34.3 to 47.7 kilojoules per mole for cyclic anhydride ring-opening reactions [1]. This energy barrier represents the transition state where hydrogen bonding from nucleophilic species weakens the carbon-oxygen bridging bonds of the anhydride ring.
Amine Nucleophiles: The reaction with primary and secondary amines proceeds through direct nucleophilic attack, generating amide linkages. Experimental kinetic studies using aniline as a model nucleophile in glacial acetic acid demonstrate apparent second-order rate constants ranging from 6.30 to 7.56 molar⁻¹ second⁻¹ at temperatures between 30 and 50 degrees Celsius [2] [3]. The temperature dependence follows Arrhenius behavior with an enthalpy of activation of 1.1 ± 0.5 kilocalories per mole and entropy of activation of -51.2 ± 1.7 calories per Kelvin per mole.
Alcohol Nucleophiles: Alcoholysis reactions exhibit similar mechanistic pathways but with distinct kinetic parameters. The pseudo-first-order rate constants for acetolysis in pure acetic acid increase from 16.5 × 10⁻⁴ to 10.7 × 10⁻³ second⁻¹ with temperature elevation from 30 to 50 degrees Celsius [2]. The activation parameters for alcoholysis show an enthalpy of activation of 15.3 ± 1.2 kilocalories per mole and entropy of activation of -20.1 ± 3.8 calories per Kelvin per mole.
Water-Mediated Hydrolysis: Hydrolytic ring-opening represents a critical degradation pathway for the compound. The reaction follows first-order kinetics with respect to the anhydride concentration and exhibits strong pH dependence [4]. Base-catalyzed hydrolysis proceeds through hydroxide ion attack, while acid-catalyzed pathways involve protonation of the carbonyl oxygen prior to nucleophilic attack by water molecules.
Nucleophile Type | Rate Constant | Activation Energy (kJ/mol) | Temperature Range (°C) | Product Formation |
---|---|---|---|---|
Primary Amines | 6.30-7.56 M⁻¹s⁻¹ | 34.3-47.7 | 30-50 | Amide bonds |
Secondary Amines | 5.84-7.56 M⁻¹s⁻¹ | 34.3-47.7 | 30-50 | Amide bonds |
Alcohols | 16.5×10⁻⁴ to 10.7×10⁻³ s⁻¹ | 15.3 | 30-50 | Ester bonds |
Water | pH dependent | 49.90 | 15-45 | Carboxylic acid |
trans-Hexahydroisobenzofuran-1,3-dione functions as an electron-deficient dienophile in Diels-Alder cycloaddition reactions due to the electron-withdrawing properties of the anhydride functional group [5] [6]. The compound participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives with anhydride substituents.
The dienophile character is enhanced by the presence of two carbonyl groups within the anhydride functionality, which lower the Lowest Unoccupied Molecular Orbital energy and facilitate frontier molecular orbital interactions with electron-rich dienes [7]. The reaction proceeds through a concerted mechanism with simultaneous formation of two carbon-carbon bonds in the transition state.
Reactivity with Furan Derivatives: Studies on furan-based Diels-Alder reactions demonstrate that anhydride-containing dienophiles exhibit enhanced reactivity compared to simple alkenes [8] [9]. The activation barriers for cycloaddition reactions typically range from 40 to 45 kilojoules per mole, depending on the diene structure and reaction conditions.
Temperature and Solvent Effects: The cycloaddition reactions generally require elevated temperatures (80-180 degrees Celsius) to achieve reasonable reaction rates [10]. High-boiling solvents such as xylene or toluene are commonly employed to facilitate these transformations. The endo selectivity is typically favored due to secondary orbital interactions between the diene and dienophile.
Mechanistic Considerations: The reaction follows a synchronous concerted pathway where bond formation occurs simultaneously at both termini of the diene system. Density functional theory calculations indicate that the reaction is thermodynamically favorable, with the formation of cyclohexene products being energetically preferred over the starting materials [9].
Diene Type | Activation Energy (kJ/mol) | Reaction Temperature (°C) | Selectivity | Product Yield |
---|---|---|---|---|
Furan | 40-45 | 80-120 | Endo-selective | 70-85% |
Cyclopentadiene | 38-42 | 60-100 | Endo-selective | 80-90% |
Anthracene | 45-50 | 120-180 | Endo-selective | 60-75% |
Isoprene | 42-48 | 100-140 | Regioselective | 65-80% |
trans-Hexahydroisobenzofuran-1,3-dione serves as an effective curing agent for epoxy resins through a polyesterification mechanism that results in crosslinked thermoset networks [11] [12] [13]. The curing process involves ring-opening of the anhydride by epoxide groups, followed by alternating addition reactions that build three-dimensional polymer networks.
The curing kinetics follow an autocatalytic model where the initial reaction rate increases with the formation of hydroxyl groups that catalyze subsequent reactions [12] [14]. The overall activation energy for the epoxy-anhydride curing process ranges from 72 to 79 kilojoules per mole, depending on the specific epoxy resin system and catalyst presence.
Isothermal Curing Behavior: Differential scanning calorimetry studies reveal that the curing process exhibits characteristic gel temperatures between 93.7 and 121.2 degrees Celsius [11] [13]. The curing temperature typically ranges from 136.9 to 152.5 degrees Celsius, with post-curing temperatures extending to 181.2 degrees Celsius for complete crosslinking.
Kinetic Modeling: The Kamal autocatalytic model provides excellent fit to experimental data, with reaction orders ranging from 0.31 to 1.24 depending on temperature and composition [12] [14]. The model incorporates both catalytic and non-catalytic reaction pathways:
$$ \frac{d\alpha}{dt} = (k1 + k2\alpha^m)(1-\alpha)^n $$
where α represents the degree of cure, k₁ and k₂ are rate constants, and m and n are reaction orders.
Stoichiometric Effects: The epoxy-to-anhydride molar ratio significantly influences curing kinetics and final properties. Stoichiometric ratios of 1:0.8 to 1:1.2 provide optimal curing characteristics, with excess anhydride promoting initiation reactions and improving overall reactivity [12] [14].
System | Activation Energy (kJ/mol) | Gel Temperature (°C) | Curing Temperature (°C) | Kinetic Model |
---|---|---|---|---|
BOMF/MNA | 72-79 | 95-120 | 130-160 | Autocatalytic |
TGDDM/MA/HHPA | 37.84 | 95.8 | 121.2 | First-order |
TMNB/E51 | 35.79 | 75 | 140 | Autocatalytic |
Hydantoin/HHPA | 152.5 | 93.7 | 136.9 | Esterification |
trans-Hexahydroisobenzofuran-1,3-dione exhibits significant moisture sensitivity due to its anhydride functional group, which undergoes hydrolytic ring-opening in the presence of water [15] [16] [17]. The hydrolytic stability is governed by nucleophilic attack of water molecules on the anhydride carbonyls, resulting in formation of the corresponding dicarboxylic acid.
The hydrolysis reaction follows first-order kinetics with respect to anhydride concentration and exhibits strong pH dependence. In acidic conditions, the reaction proceeds slowly through neutral water attack, while alkaline conditions significantly accelerate the hydrolysis through hydroxide ion catalysis [18] [4].
pH-Dependent Hydrolysis: The hydrolysis rate decreases substantially with decreasing pH values. At pH 5, the half-life extends to 14.44 days, while at pH 7, the half-life reduces to 1.60 days [18]. Under alkaline conditions (pH 9), complete hydrolysis occurs within 25 minutes, demonstrating the dramatic effect of hydroxide ion concentration on reaction rates.
Temperature Effects: The hydrolysis rate exhibits strong temperature dependence following Arrhenius behavior. The activation energy for hydrolysis is 49.90 kilojoules per mole [18]. The rate approximately doubles for every 10 degrees Celsius increase in temperature, with half-lives ranging from 77.02 hours at 15 degrees Celsius to 3.00 hours at 45 degrees Celsius.
Moisture Absorption: The compound is highly hygroscopic and readily absorbs atmospheric moisture [16] [17]. This moisture absorption leads to gradual hydrolytic degradation during storage, resulting in increased viscosity and altered curing characteristics when used in epoxy formulations.
Degradation Mechanism: The hydrolytic degradation proceeds through nucleophilic attack of water on the anhydride carbonyl, forming a tetrahedral intermediate that subsequently eliminates to produce the ring-opened dicarboxylic acid product [19] [4]. The mechanism involves hydrogen bonding of water to the anhydride ring, weakening of carbon-oxygen bonds, and final ring-opening with formation of two carboxyl groups.
Parameter | Value | Conditions | Reference Method |
---|---|---|---|
Activation Energy | 49.90 kJ/mol | Aqueous hydrolysis | Arrhenius analysis |
pH 5 Half-life | 14.44 days | Buffer solution, 25°C | Kinetic monitoring |
pH 7 Half-life | 1.60 days | Buffer solution, 25°C | Kinetic monitoring |
pH 9 Half-life | <25 minutes | Buffer solution, 25°C | Kinetic monitoring |
Temperature Coefficient | Rate doubles per 10°C | 15-45°C range | Van't Hoff analysis |
Moisture Sensitivity | Highly hygroscopic | Atmospheric exposure | Gravimetric analysis |
Corrosive;Irritant;Health Hazard